physicochemical properties of trifloxystrobin acid metabolite
physicochemical properties of trifloxystrobin acid metabolite
Physicochemical Properties & Environmental Fate of Trifloxystrobin Acid (CGA 321113)
Part 1: Executive Summary
Trifloxystrobin acid (CGA 321113) is the primary biotic and abiotic degradation product of the strobilurin fungicide trifloxystrobin. While the parent compound is designed for lipophilicity to penetrate plant cuticles (LogP ~4.5), the acid metabolite exhibits a dramatic physicochemical inversion. It is highly polar, water-soluble, and mobile in soil profiles.
For researchers and regulatory scientists, CGA 321113 represents the critical "residue of concern" in groundwater and rotational crop assessments. Its persistence (DT50 > 100 days) coupled with high mobility (Koc ~124 mL/g) necessitates rigorous monitoring using LC-MS/MS methodologies, as traditional gas chromatography is unsuitable without derivatization.
Part 2: Molecular Identity & Structural Context
The formation of CGA 321113 is driven by the hydrolysis of the methyl ester moiety of the parent trifloxystrobin. This structural change unmasks the carboxylic acid, significantly altering the electronic and solubility profile of the molecule.
| Parameter | Details |
| Common Name | Trifloxystrobin Acid (CGA 321113) |
| IUPAC Name | (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl}-acetic acid |
| CAS Number | 252913-85-2 |
| Molecular Formula | C₁₉H₁₇F₃N₂O₄ |
| Molecular Weight | 394.35 g/mol (Parent: 408.4 g/mol ) |
| Structural Feature | Contains a free carboxylic acid group and a trifluoromethyl phenyl ring.[1][2][3][4][5][6][7][8][9][10][11][12] |
Metabolic Pathway Diagram
The following diagram illustrates the primary hydrolytic pathway and subsequent environmental behavior.
Caption: Primary degradation pathway of trifloxystrobin to CGA 321113 via ester hydrolysis.[7]
Part 3: Physicochemical Profile
The following data aggregates validated endpoints from EFSA peer reviews and EPA registration documents. The contrast between the parent and metabolite is highlighted to emphasize the analytical challenges.
Core Properties Table
| Property | Trifloxystrobin (Parent) | CGA 321113 (Metabolite) | Impact on Analysis/Fate |
| Physical State | White solid | White powder/Solid | Standard handling protocols apply. |
| Water Solubility (20°C) | 0.61 mg/L (Low) | ~21,000 mg/L (pH 7) | Metabolite is highly soluble; requires aqueous mobile phases. |
| Dissociation Constant (pKa) | Non-ionizable | 2.83 ± 0.41 (Predicted) | Exists as an anion at environmental pH (5-9). |
| Partition Coeff. (Log P) | 4.5 (Lipophilic) | < 1 (Hydrophilic) | Metabolite does not partition into lipids/organic solvents easily. |
| Vapor Pressure | 3.4 × 10⁻⁶ Pa | 2.55 × 10⁻⁹ Pa | Non-volatile; negligible risk of atmospheric transport. |
| Soil Adsorption (Koc) | 2709 mL/g (Immobile) | 124 mL/g (Mobile) | High leaching potential; found in soil pore water. |
| Soil Half-life (DT50) | < 3 days | 100 – 280 days | Persistent; requires long-term monitoring in field trials. |
Key Insight: The pKa of ~2.8 means CGA 321113 is fully ionized (negatively charged) in almost all environmental and biological matrices. This anionic character drives its high water solubility and low soil adsorption (repulsion from negatively charged soil clay particles).
Part 4: Analytical Methodologies
Detecting CGA 321113 requires specific adjustments to standard multi-residue protocols due to its polarity.
Sample Preparation (QuEChERS Variant)
Standard QuEChERS (AOAC 2007.01) using citrate buffering is recommended to maintain pH control.
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Extraction: Acetonitrile (ACN) with 1% Formic Acid is preferred over pure ACN to ensure the acid is protonated enough to partition into the organic phase, or use of a salting-out agent that forces the polar metabolite into ACN.
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Cleanup: Avoid PSA (Primary Secondary Amine) sorbents in the d-SPE step. PSA is a weak anion exchanger and will bind the acidic CGA 321113, causing massive recovery losses . Use C18 only for lipid removal.
Instrumental Analysis (LC-MS/MS)
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Column: Reverse-phase C18 or Polar-Embedded C18 (e.g., Waters Acquity HSS T3) to retain polar acids.
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Mobile Phase:
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A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH buffering).
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B: Acetonitrile or Methanol.
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Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) or Positive Mode (ESI+). While ESI+ is common for the parent, the acid moiety often ionizes better in negative mode (forming [M-H]⁻ at m/z 392), though positive mode ([M+H]+ at m/z 395) is also viable depending on the mobile phase pH.
Analytical Workflow Diagram
Caption: Optimized analytical workflow preventing loss of acidic metabolite during cleanup.
Part 5: Environmental Chemodynamics
The environmental fate of CGA 321113 is governed by "Ion Trapping" logic.
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Soil Interaction: In typical agricultural soils (pH 5-8), the metabolite is anionic. Soil organic matter and clay minerals are also predominantly negatively charged. This electrostatic repulsion prevents sorption, resulting in a low Koc (124 mL/g) and facilitating downward movement into groundwater.
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Aquatic Stability: Unlike the parent, which hydrolyzes rapidly, the acid metabolite is the end-product of hydrolysis. It is stable to further hydrolysis and relies on slow microbial degradation or photolysis for removal.
Implication for Drug/Agro Development: When designing ester-based prodrugs or pesticides, the toxicity and mobility of the acid hydrolysis product must be modeled early. For trifloxystrobin, the acid is practically non-toxic (LD50 > 5000 mg/kg) but its high mobility triggers regulatory "groundwater metabolite" thresholds (>0.1 µg/L).
References
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U.S. EPA. (1999).[10] Pesticide Fact Sheet: Trifloxystrobin. Office of Prevention, Pesticides and Toxic Substances. Link
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FAO/WHO. (2004). Trifloxystrobin (JMPR Evaluations 2004 Part I - Residues). Joint Meeting on Pesticide Residues. Link
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Ligon, A. P., et al. (2007). Spectral elucidation of the acid metabolites of the four geometric isomers of trifloxystrobin. Analytical and Bioanalytical Chemistry. Link
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PPDB. (2024). Trifloxystrobin acid metabolite (CGA 321113) Properties. University of Hertfordshire Pesticide Properties DataBase. Link
Sources
- 1. achemtek.com [achemtek.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Trifloxystrobin Metabolite CGA 321113 PESTANAL , analytical standard 252913-85-2 [sigmaaldrich.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 6. (E,E)-trifloxystrobin acid (Ref: CGA 321113) [sitem.herts.ac.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Trifloxystrobin Metabolite Cga 321113 Density: 1.36 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 9. Trifloxystrobin Metabolite CGA-321113 (Standard) | TargetMol [targetmol.com]
- 10. www3.epa.gov [www3.epa.gov]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. fao.org [fao.org]
